molecular formula C18H14BrNO3 B11611599 2-[(E)-2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]quinolin-8-ol

2-[(E)-2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]quinolin-8-ol

Cat. No.: B11611599
M. Wt: 372.2 g/mol
InChI Key: YOCHPEADEQUVAH-SOFGYWHQSA-N
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Description

2-[(1E)-2-(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound with a unique structure that includes a quinoline core and a brominated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a hydroxy-methoxy-substituted phenyl compound, followed by a coupling reaction with a quinoline derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions could produce a variety of bromine-free analogs.

Scientific Research Applications

2-[(1E)-2-(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic properties, such as antimicrobial or anticancer activity, which are being explored in preclinical studies.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s structure and functional groups. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE: Shares a similar brominated phenyl group but lacks the quinoline core.

    4-HYDROXY-2-QUINOLONES: Contains the quinoline core but differs in the substitution pattern on the phenyl ring.

Uniqueness

2-[(1E)-2-(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is unique due to the combination of its brominated phenyl group and quinoline core. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H14BrNO3

Molecular Weight

372.2 g/mol

IUPAC Name

2-[(E)-2-(2-bromo-4-hydroxy-5-methoxyphenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C18H14BrNO3/c1-23-17-9-12(14(19)10-16(17)22)6-8-13-7-5-11-3-2-4-15(21)18(11)20-13/h2-10,21-22H,1H3/b8-6+

InChI Key

YOCHPEADEQUVAH-SOFGYWHQSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br)O

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br)O

Origin of Product

United States

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